Cas no 666715-47-5 (2,5-Dibromothiophen-3-amine)
2,5-Dibromothiophen-3-amine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL9902129
- EN300-1276320
- 2,5-dibromothiophen-3-amine
- 666715-47-5
- 3-Thiophenamine, 2,5-dibromo-
- 2,5-Dibromothiophen-3-amine
-
- Inchi: 1S/C4H3Br2NS/c5-3-1-2(7)4(6)8-3/h1H,7H2
- InChI Key: RAKUSQRSIAROQU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=C(S1)Br)N
Computed Properties
- Exact Mass: 256.83325g/mol
- Monoisotopic Mass: 254.83530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 90.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 54.3Ų
Experimental Properties
- Density: 2.262±0.06 g/cm3(Predicted)
- Boiling Point: 314.1±37.0 °C(Predicted)
- pka: 1.13±0.10(Predicted)
2,5-Dibromothiophen-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1276320-0.05g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 0.05g |
$792.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-0.1g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 0.1g |
$829.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-0.25g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 0.25g |
$867.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-0.5g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 0.5g |
$905.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-1.0g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 1g |
$943.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-2.5g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 2.5g |
$1848.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-5.0g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 5g |
$2732.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-10.0g |
2,5-dibromothiophen-3-amine |
666715-47-5 | 10g |
$4052.0 | 2023-06-08 | ||
| Enamine | EN300-1276320-50mg |
2,5-dibromothiophen-3-amine |
666715-47-5 | 50mg |
$528.0 | 2023-10-01 | ||
| Enamine | EN300-1276320-100mg |
2,5-dibromothiophen-3-amine |
666715-47-5 | 100mg |
$553.0 | 2023-10-01 |
2,5-Dibromothiophen-3-amine Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 2,5-Dibromothiophen-3-amine
Professional Introduction to 2,5-Dibromothiophen-3-amine (CAS No: 666715-47-5)
2,5-Dibromothiophen-3-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, identified by its Chemical Abstracts Service (CAS) number 666715-47-5, is a brominated derivative of thiophene, featuring an amine functional group at the 3-position and bromine atoms at the 2- and 5-positions. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The thiophene core is a heterocyclic aromatic compound that is widely recognized for its presence in numerous natural products and pharmaceuticals. The introduction of bromine atoms at the 2- and 5-positions enhances the electrophilic nature of the ring, making it more reactive in nucleophilic substitution reactions. This reactivity is particularly useful in constructing more complex molecular architectures, including drug candidates and functional materials.
The amine group at the 3-position of the thiophene ring provides a nucleophilic site that can participate in various chemical transformations, such as condensation reactions, coupling reactions, and derivatization processes. These transformations are essential for the synthesis of more sophisticated molecules, including pharmaceuticals and agrochemicals. The combination of bromine and amine functionalities makes 2,5-Dibromothiophen-3-amine a versatile building block for medicinal chemists and materials scientists.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. 2,5-Dibromothiophen-3-amine has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, researchers have utilized this compound to develop kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The bromine substituents facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex drug molecules.
Additionally, the amine functionality in 2,5-Dibromothiophen-3-amine allows for further derivatization into amides, imines, and other pharmacophores. These derivatives have shown promise in preclinical studies as modulators of enzyme activity and receptor binding. The structural features of this compound contribute to its ability to interact with biological targets with high specificity and affinity.
The pharmaceutical industry has also explored thiophene derivatives for their potential applications in antiviral and antibacterial therapies. The brominated thiophenes, including 2,5-Dibromothiophen-3-amine, exhibit favorable pharmacokinetic properties due to their enhanced solubility and metabolic stability. These characteristics are essential for developing drugs that can be effectively administered orally or parenterally.
Beyond pharmaceutical applications, 2,5-Dibromothiophen-3-amine has been investigated for its role in material science. The bromine atoms make this compound suitable for polymerization reactions and the synthesis of conductive polymers. Such materials are increasingly used in electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to incorporate functional groups like amines into these polymers enhances their performance by improving adhesion, stability, and charge transport properties.
The synthesis of 2,5-Dibromothiophen-3-amine typically involves bromination reactions on a thiophene precursor followed by selective functionalization at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic bromination techniques have reduced reaction times while improving yields. These improvements are critical for industrial applications where cost-effectiveness and environmental sustainability are paramount.
In conclusion,2,5-Dibromothiophen-3-amine (CAS No: 666715-47-5) is a multifunctional compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for heterocyclic compounds, compounds like 2,5-Dibromothiophen-3-amine will undoubtedly play a crucial role in shaping the future of medicine and technology.
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